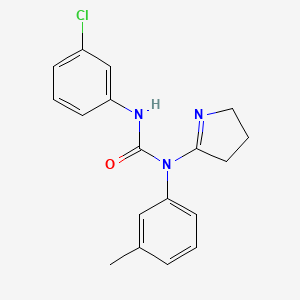
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized through a number of methods, and has shown promise in various fields of study. In
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties : A novel derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was computationally studied for its electronic and optical properties. The molecule showed potential for applications in nonlinear optics due to its high static and dynamic polarizability and significant second and third harmonic generation values, indicating superior properties compared to standard urea molecules. This makes it a promising material for optoelectronic device fabrications (Shkir et al., 2018).
Vibrational Spectra and Molecular Structure : Another study on the same derivative revealed insights into its molecular structure, vibrational spectra, and first-order hyperpolarizability. The compound was confirmed to have high second harmonic generation efficiency, comparable to other similar derivatives, and 25 times that of standard nonlinear optical (NLO) material urea. The study also detailed the molecular electrostatic potential and thermodynamic parameters of the compound, providing a comprehensive understanding of its potential in NLO applications (Rahmani et al., 2018).
Crystal Growth and Characterization : The synthesis, crystal growth, and characterization of a D-π-A type novel organic nonlinear optical single crystal, another derivative of the same compound, showed high second harmonic generation efficiency. The crystal structure details, along with its thermal stability, indicate its potential for NLO device applications (Menezes et al., 2014).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-5-2-8-16(11-13)22(17-9-4-10-20-17)18(23)21-15-7-3-6-14(19)12-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHFQLAWVTZCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)

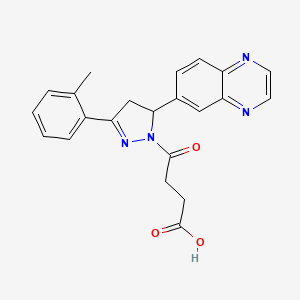


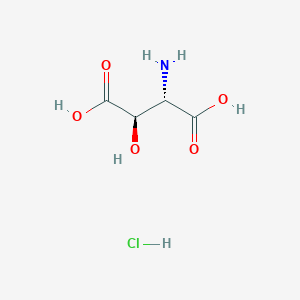
![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)
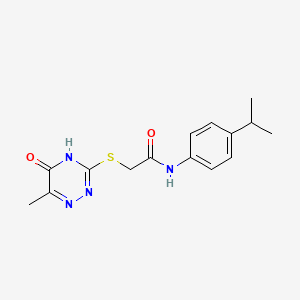
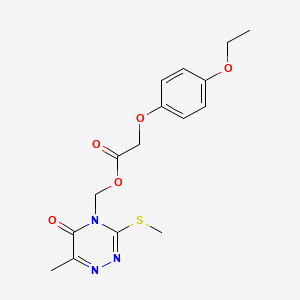
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)

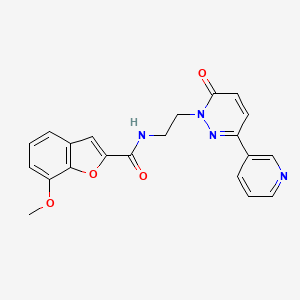
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)